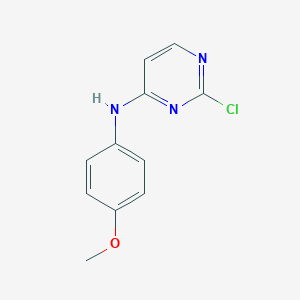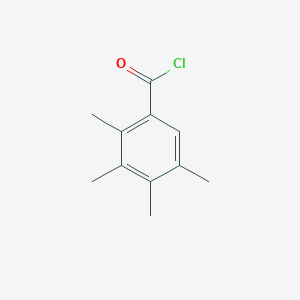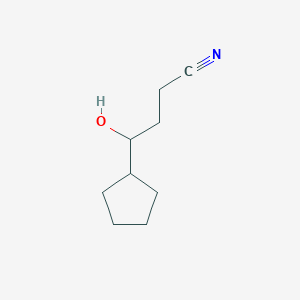
(2R)-(-)-1,1-ビス(4-メトキシフェニル)-3-メチル-1,2-ブタンジアミン
概要
説明
(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine is a chiral diamine compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical development.
科学的研究の応用
(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of specialty chemicals and materials with specific stereochemical properties.
作用機序
Target of Action
Similar compounds have been found to target enzymes like cathepsin k and Macrophage metalloelastase . These enzymes play crucial roles in various biological processes, including protein degradation and modulation of immune responses.
Mode of Action
This could result in changes in the biochemical processes these targets are involved in .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to protein degradation and immune response .
Pharmacokinetics
Similar compounds have been found to be metabolized by various enzymes in the body and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body.
Result of Action
Based on its potential targets, it might modulate protein degradation and immune responses, which could have various downstream effects on cellular function .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, certain enzymes might only be active under specific pH or temperature conditions. Additionally, the presence of other molecules could either inhibit or enhance the compound’s activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a prochiral imine or ketone, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral ligand to induce the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or ketones, while reduction can produce amines or alcohols.
類似化合物との比較
Similar Compounds
- (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid
- (2R)-(4-Methoxyphenyl)[(2-methylphenyl)amino]acetonitrile
- (2R)-{[(4-Methoxyphenyl)sulfonyl]amino}(2-thienyl)acetate
Uniqueness
(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical development.
特性
IUPAC Name |
(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15/h5-13,18H,20-21H2,1-4H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYGPMAMBXJESZ-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461128 | |
| Record name | (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166764-19-8 | |
| Record name | (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-(+)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)






![Furo[2,3-b]pyridine-6-carboxamide](/img/structure/B67896.png)





